Substrate Specificity in tRNA Nucleotidyltransferase
In a classic kinetic study of E. coli RNA polymerase using p29 DNA template, CTP demonstrated the lowest Km value (9 pM) among the four ribonucleoside triphosphates, with GTP exhibiting the highest (36 pM) and ATP and UTP showing intermediate values (approximately 20 pM) [1]. This 4-fold difference in Km indicates that CTP achieves half-maximal enzyme velocity at a concentration four times lower than GTP requires, reflecting higher apparent binding affinity under the assay conditions.
| Evidence Dimension | Michaelis constant (Km) for RNA polymerase substrate incorporation |
|---|---|
| Target Compound Data | CTP: 9 pM |
| Comparator Or Baseline | GTP: 36 pM; ATP: ~20 pM; UTP: ~20 pM |
| Quantified Difference | CTP Km is 4-fold lower than GTP; ~2.2-fold lower than ATP and UTP |
| Conditions | E. coli RNA polymerase; p29 DNA template; purified enzyme system |
Why This Matters
Lower Km translates to efficient CTP incorporation even when substrate availability is limiting—a critical consideration for in vitro transcription reactions where CTP concentration may be sub-saturating due to cost or stability constraints.
- [1] Anthony, D.D., Wu, C.W., and Goldthwait, D.A. (1969). Ribonucleic acid polymerase. II. Kinetic aspects of initiation and polymerization. Biochemistry, 8(1), 246-254. DOI: 10.1021/bi00829a035. View Source
